molecular formula C22H18ClN3O2S2 B295366 N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B295366
M. Wt: 456 g/mol
InChI Key: SRFCHWBDTTVFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to the suppression of cytokine signaling and the inhibition of T cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on JAK3, with minimal inhibition of other JAK family members. It has been found to effectively suppress the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the number of circulating T cells and the expression of activation markers on T cells.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its selective and potent inhibition of JAK3, its ability to suppress cytokine signaling and T cell activation, and its potential use in the treatment of autoimmune diseases. However, there are also some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One direction is the exploration of its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. Additionally, the combination of this compound with other immunomodulatory agents may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the preparation of the thienopyrimidine intermediate, the introduction of the chlorophenyl group, and the addition of the sulfanylacetamide moiety. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to effectively suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In a phase II clinical trial, this compound was found to be effective in the treatment of rheumatoid arthritis, with a significant reduction in disease activity and improvement in clinical symptoms.

Properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-14(2)30-20-19(13)21(28)26(15-8-4-3-5-9-15)22(25-20)29-12-18(27)24-17-11-7-6-10-16(17)23/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

SRFCHWBDTTVFAE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.